(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
Description
Properties
IUPAC Name |
(2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNECLCOECOXTEW-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510026 | |
| Record name | (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105229-14-9 | |
| Record name | (3S)-3-(2H-1,3-Benzodioxol-5-yl)-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzo[d][1,3]dioxole and suitable amino acid precursors.
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole ring system is introduced through a series of reactions, including cyclization and functional group transformations.
Chiral Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the correct (2R,3S) configuration.
Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the hydroxypropanoic acid backbone under specific reaction conditions, such as the use of coupling reagents and solvents.
Industrial Production Methods
Industrial production of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the benzo[d][1,3]dioxole ring or the hydroxypropanoic acid backbone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with varied functional groups.
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its potential as a lead compound in drug development due to its structural characteristics that may influence various biological pathways. The presence of the benzo[d][1,3]dioxole structure is often associated with significant biological activity, including enzyme inhibition and receptor modulation.
Case Studies:
- Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or modulate receptor activity, which may be applicable in treating diseases influenced by amino acid pathways.
- Assays measuring the effects on cellular pathways and transcription factors can help elucidate its therapeutic applications.
Interaction Studies
Interaction studies focus on the binding affinity of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid to various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance are employed to evaluate these interactions quantitatively.
Synthetic Applications
The synthesis of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions. Initial steps may include forming the benzo[d][1,3]dioxole moiety through cyclization reactions involving phenolic compounds. Subsequent steps involve introducing the amino and hydroxyl groups through selective functionalization methods.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The benzo[d][1,3]dioxole moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Stereochemical Variants
Substituent Variations
Pharmacological Derivatives
Key Research Findings
- Stereochemical Impact: The (2R,3S) configuration in the target compound confers higher binding affinity to glutamate receptors compared to its (2S,3R) counterpart, as observed in analogous β-hydroxy-α-amino acids .
- Solubility and Stability : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility (>50 mg/mL) versus free acids, critical for formulation. The β-hydroxy group in the target compound may increase metabolic stability by resisting oxidation .
- Synthetic Challenges : Asymmetric synthesis of (2R,3S) derivatives often requires chiral auxiliaries or enzymatic resolution, whereas racemic mixtures (e.g., ) are simpler to prepare but less bioactive .
Biological Activity
(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid, also known by its CAS number 105229-14-9, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid is CHNO, with a molecular weight of approximately 285.2 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.533 g/cm³ |
| Boiling Point | 583.5 °C |
| Flash Point | 306.7 °C |
| LogP | 4.06 |
These properties suggest that the compound may exhibit significant hydrophobic characteristics, which can affect its interaction with biological membranes and proteins.
Antioxidant Properties
Research indicates that compounds with similar structures to (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid often exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Similar amino acids have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from damage. For instance, derivatives of this compound may interact with glutamate receptors, which are critical in neurodegenerative diseases .
Anticancer Activity
There is emerging evidence that (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid could exhibit anticancer properties. Compounds with similar scaffolds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . Further studies are needed to elucidate the precise mechanisms by which this compound may exert its effects on cancer cells.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
A study focused on the antioxidant potential of various amino acid derivatives found that compounds similar to (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid exhibited significant scavenging activity against reactive oxygen species (ROS) in vitro. The results indicated a dose-dependent relationship between concentration and antioxidant capacity . -
Neuroprotection in Cell Models :
In vitro studies using neuronal cell lines demonstrated that the compound could protect against glutamate-induced excitotoxicity. This was evidenced by reduced cell death and preserved mitochondrial function when treated with the compound prior to exposure to high levels of glutamate . -
Anticancer Mechanisms :
Preliminary investigations into the anticancer activity of (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid revealed that it could inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the key considerations in designing a synthetic route for (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid?
- Methodological Answer : Synthetic routes should prioritize stereochemical control, particularly at the C2 and C3 positions. A common approach involves coupling a benzo[d][1,3]dioxol-5-yl precursor with a chiral amino acid scaffold. For example, acid chlorides can react with amino-protected intermediates under basic conditions (e.g., triethylamine in chloroform) to form amide bonds, followed by deprotection . Chirality can be preserved using Boc (tert-butoxycarbonyl) protection, as demonstrated in peptide coupling reactions with DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) . Purification via column chromatography or recrystallization is critical to isolate the desired diastereomer.
Q. How can the stereochemistry of (2R,3S)-configured compounds be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, chiral HPLC with a cellulose-based column can resolve enantiomers by comparing retention times to standards. Nuclear Overhauser Effect (NOE) NMR experiments can also provide relative configuration data by analyzing spatial proximity of protons . For example, pharmacopeial methods for stereoisomer analysis often combine these techniques to validate configuration .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and isotopic patterns. Purity is quantified via reverse-phase HPLC with UV detection (λ = 210–254 nm). Thermodynamic data, such as melting points and specific optical rotation ([α]D), should align with literature values (e.g., [α]D = -13.2° in 3 N NaOH for a related tyrosine derivative) . FT-IR can verify functional groups like hydroxyl (-OH) and carbonyl (C=O) .
Advanced Research Questions
Q. How can synthetic yields be optimized for (2R,3S)-configured derivatives under varying reaction conditions?
- Methodological Answer : Reaction optimization should focus on solvent polarity, temperature, and catalyst loading. For instance, coupling reactions in dichloromethane (CH₂Cl₂) at room temperature with DCC/DMAP achieve higher yields compared to polar aprotic solvents . Kinetic studies using in-situ FT-IR or LC-MS can monitor intermediate formation and adjust stoichiometry. Microwave-assisted synthesis may reduce reaction times while maintaining stereoselectivity .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal assays:
- In vitro : Compare IC₅₀ values across multiple enzymatic assays (e.g., kinase inhibition vs. receptor binding).
- In silico : Apply QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity based on electronic and steric descriptors. Neural networks trained on databases like PubChem can identify outliers .
- In vivo : Pharmacokinetic studies (e.g., bioavailability, half-life) in animal models clarify dose-response relationships .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer : Structural modifications include:
- Prodrug design : Introduce phosphate or amino acid esters (e.g., tert-butoxycarbonyl groups) to enhance solubility and membrane permeability .
- Metabolic stabilization : Replace labile functional groups (e.g., hydroxyl → methyl ether) to reduce Phase I metabolism.
- Carrier systems : Encapsulate in liposomes or cyclodextrins to prolong circulation time. Validate improvements via LC-MS/MS plasma profiling and tissue distribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
